molecular formula C4HBrClNO4S2 B1524990 5-Bromo-4-nitrothiophene-2-sulfonyl chloride CAS No. 64729-05-1

5-Bromo-4-nitrothiophene-2-sulfonyl chloride

Cat. No. B1524990
CAS RN: 64729-05-1
M. Wt: 306.5 g/mol
InChI Key: AEGCICFRYFEARP-UHFFFAOYSA-N
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Description

“5-Bromo-4-nitrothiophene-2-sulfonyl chloride” is a chemical compound. Its molecular formula is C4HBrClNO4S2 . It’s related to “2-Bromo-5-nitrothiophene”, a heteroaryl halide that can be prepared from thiophene by bromination followed by nitration .


Synthesis Analysis

The synthesis of “2-Bromo-5-nitrothiophene”, a related compound, involves bromination followed by nitration of thiophene .


Molecular Structure Analysis

The molecular weight of “5-Bromo-4-nitrothiophene-2-sulfonyl chloride” is 306.54 .


Physical And Chemical Properties Analysis

The boiling point of a related compound, “5-Bromothiophene-2-sulfonyl chloride”, is 100-102 °C/0.5 mmHg .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 5-Bromo-4-nitrothiophene-2-sulfonyl chloride can be involved in various chemical reactions. For instance, 5-chloro-2-thiophenesulfonyl chloride reacts with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to yield various sulfonamides, sulfonohydrazide, sulfonyl azide, and other compounds. Nitration of the sulfonyl chloride with fuming nitric acid produces 4-nitro-sulfonyl chloride, which further reacts with sodium azide to form 5-chloro-4-nitro-sulfonyl azide (Obafemi, 1982).

Applications in Protein Modification

  • Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, synthesized from 2-hydroxy-5-nitrobenzyl halides, are water-soluble and can modify tryptophan and cysteine in proteins. This highlights the potential of related compounds, like 5-bromo-4-nitrothiophene-2-sulfonyl chloride, in protein research and biochemistry (Horton & Tucker, 1970).

Development of Novel Organic Compounds

  • The study of reactions with sulfonyl chlorides leads to the synthesis of various novel organic compounds. For example, the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with different electrophiles results in the creation of highly functionalized sulfones, demonstrating the versatility of such reactions in organic synthesis (Auvray, Knochel, & Normant, 1985).

Electrophilic Substitution Reactions

  • In the field of heterocyclic chemistry, 5-bromo-4-nitrothiophene-2-sulfonyl chloride can be used to study electrophilic substitution reactions. For instance, nitrothiophenes undergo various substitution reactions, providing insights into the behavior of thiophene derivatives under different chemical conditions (Newcombe & Norris, 1979).

Catalytic Polymerizations

  • Research in polymer chemistry utilizes compounds like 5-bromo-4-nitrothiophene-2-sulfonyl chloride. Studies on Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations of related compounds have provided evidence for the mechanisms involved in these polymerizations, highlighting the potential use of thiophene derivatives in developing new polymeric materials (Lanni & McNeil, 2009).

Safety And Hazards

The safety data sheet for a related compound, “5-Bromothiophene-2-sulfonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-nitrothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGCICFRYFEARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712380
Record name 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-nitrothiophene-2-sulfonyl chloride

CAS RN

64729-05-1
Record name 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-nitrothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Förtsch, A Vogt, P Bäuerle - Journal of Physical Organic …, 2017 - Wiley Online Library
… According to Carpanelli and Leandri, this directing group was required for the selective nitration giving 5-bromo-4-nitrothiophene-2-sulfonyl chloride 8.30 Cleavage of the sulfonyl …
Number of citations: 27 onlinelibrary.wiley.com
E Kasparavičius - 2021 - epubl.ktu.edu
… Carpanelli, sulfonyl chloride group is required for the selective nitration to obtain 5bromo‐4‐nitrothiophene‐2‐sulfonyl chloride (43) [69]. Sulphuric acid was used to eliminate the …
Number of citations: 0 epubl.ktu.edu

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